molecular formula C5H12Cl2N2 B2861328 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 5260-20-8

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B2861328
CAS No.: 5260-20-8
M. Wt: 171.07
InChI Key: PIDOCGDMKRSJMT-RSLHMRQOSA-N
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Description

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic amine derivative with a rigid norbornane-like scaffold. The compound features two nitrogen atoms at positions 2 and 5, which are protonated in its dihydrochloride form. This structure confers stereochemical rigidity, making it valuable in asymmetric catalysis and medicinal chemistry as a chiral ligand or organocatalyst . Notably, the unsubstituted parent ring (2,5-diazabicyclo[2.2.1]heptane) lacks reported structural data, but substituted derivatives have been extensively studied for their coordination chemistry and catalytic applications .

Properties

IUPAC Name

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H/t4-,5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDOCGDMKRSJMT-RSLHMRQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5260-20-8
Record name (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base, followed by purification and crystallization to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as solvent extraction, recrystallization, and drying to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine groups in the diazabicycloheptane core participate in alkylation and arylation reactions.

Example Reaction:
Reaction with benzyl bromide under basic conditions yields 2-benzyl-2,5-diazabicyclo[2.2.1]heptane derivatives .

text
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane + Benzyl bromide → 2-Benzyl derivative (85% yield)

Key Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Base: Sodium hydride or triethylamine

  • Temperature: 0–25°C

Acylation Reactions

The compound reacts with acylating agents to form amides, enhancing its utility in peptide-mimetic synthesis.

Example Reaction:
Acylation with trifluoroacetic anhydride produces 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-one.

Reagents & Yields:

Acylating AgentProductYield
Trifluoroacetic anhydrideTrifluoroacetyl derivative78%
Acetyl chlorideAcetylated derivative82%

Oxidation and Reduction

The nitrogen centers and bicyclic structure undergo redox transformations.

Oxidation:

  • Reagents: Hydrogen peroxide or potassium permanganate.

  • Product: Formation of N-oxide derivatives.

Reduction:

  • Reagents: Lithium aluminum hydride (LiAlH₄).

  • Application: Reduces imine intermediates during derivative synthesis.

Coordination Chemistry

The compound acts as a bidentate ligand, forming complexes with transition metals for catalytic applications .

Example Complex:
Dicopper(II) complex synthesized for asymmetric oxidation reactions:

text
2 Ligands + Cu(NO₃)₂ → [Cu₂(L)₂(NO₃)₂] (Catalyst)

Catalytic Performance:

  • Enantiomeric excess (ee): Up to 92% in sulfoxidation reactions .

Multi-Component Reactions

Participates in the Biginelli reaction to synthesize dihydropyrimidinones .

Reaction Scheme:

text
Aromatic aldehyde + Ethyl acetoacetate + Urea → Dihydropyrimidinone

Conditions:

  • Catalyst: 10 mol% (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride

  • Solvent: Ethanol, reflux

  • Yield: 70–88%

Electrophilic Aromatic Substitution

The compound facilitates nitro-group incorporation in aromatic systems .

Example:
Reaction with p-nitrobenzene forms 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[2.2.1]heptane .

Mechanism of Action

The mechanism of action of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context, and its bicyclic structure allows it to fit into active sites of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Substitutional Variations

The following table summarizes key derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride and their properties:

Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Notes References
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide C₁₂H₁₈Br₂N₂ 399.01 Intermediate in synthesis; used in asymmetric catalysis via Boc-protection .
(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride C₈H₁₈Cl₂N₂O 229.14 Discontinued commercial product; potential ligand .
(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide C₁₁H₁₃BrClN₂ 307.60 Structural analog with aryl substitution; explored in coordination chemistry .
(1S,4S)-2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride C₈H₁₅Cl₂N₂ 174.67 Compact substituent; enhances stereochemical control in catalysis .
(1S,4S)-5-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride C₆H₁₄Cl₂N₂ 185.10 Methyl substitution alters nitrogen basicity; used in organocatalysis .
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride C₆H₁₀ClF₂N 169.60 Fluorinated derivative; potential bioisostere in drug design .

Functional Comparisons

  • Catalytic Efficiency : (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives outperform L-proline in enantioselective Diels-Alder reactions, achieving >90% ee due to their rigid scaffold .
  • Solubility and Stability : Hydrochloride salts (e.g., dihydrochloride vs. dihydrobromide) exhibit improved aqueous solubility, critical for biological applications .
  • Steric Effects : Bulky substituents (e.g., benzyl, 4-chlorophenyl) enhance stereoselectivity but may reduce reaction rates .

Challenges and Limitations

  • Structural Data Gaps : The unsubstituted parent compound lacks crystallographic data, limiting direct comparisons of electronic effects .
  • Commercial Availability : Several derivatives (e.g., methoxyethyl-substituted) are discontinued, restricting accessibility .

Biological Activity

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride, also known as DBH dihydrochloride, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C5_5H12_{12}Cl2_2N2_2
  • Molecular Weight : 171.07 g/mol
  • Melting Point : Decomposes at 300 °C
  • Optical Activity : [α]23_{23}/D +22° in water

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane against various cancer cell lines. A notable study synthesized several dithiocarbamate derivatives of this compound and evaluated their biological activity.

Case Study: Antiproliferative Effects

In vitro studies demonstrated significant antiproliferative activity against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines. The key findings are summarized in Table 1.

CompoundIC50_{50} (µg/mL)Cell Line
9e28CaSki
9e18MDA-MB-231
9e20SK-Lu-1

The compound 9e exhibited moderate activity without inducing necrosis in normal human lymphocytes, suggesting a selective action towards tumor cells and a potential for reduced side effects in therapeutic applications .

The mechanism by which (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives exert their anticancer effects appears to involve the induction of apoptosis through a caspase-dependent pathway. This was evidenced by assays showing increased apoptosis rates in treated tumor cells compared to controls.

Apoptosis Induction

The apoptotic effects were confirmed using assays that measure caspase activity and cell viability post-treatment with the compound. The findings suggest that these compounds may serve as promising leads for developing new anticancer agents due to their ability to selectively induce apoptosis in cancer cells while sparing normal cells .

Additional Biological Applications

Beyond its anticancer properties, this compound is also being explored for its potential as an organocatalyst in asymmetric synthesis reactions. Its derivatives have shown promise in synthesizing chiral ligands and other biologically active compounds .

Q & A

Q. What are the key structural features and stereochemical considerations of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride?

The compound features a rigid bicyclic framework with two nitrogen atoms in a strained [2.2.1] system. Its stereochemistry, particularly the (1S,4S) configuration, is critical for chiral induction in catalysis and receptor binding. Structural characterization typically employs:

  • NMR spectroscopy to confirm proton environments and nitrogen positions.
  • X-ray crystallography for absolute stereochemical assignment.
  • Polarimetry to measure optical rotation (e.g., -41° to -47° in chloroform) .

Q. How is this compound synthesized?

A common route involves:

  • Directed lithiation of Boc-protected precursors using sec-butyllithium/(-)-sparteine for asymmetric induction.
  • Electrophilic quenching (e.g., alkylation, aryl addition) to introduce substituents.
  • Deprotection with HCl to yield the dihydrochloride salt. Critical parameters include temperature control (<-20°C for lithiation) and pH adjustment during crystallization .

Q. What safety precautions are necessary when handling this compound?

  • Avoid inhalation (P261) and direct contact (P262) due to uncharacterized toxicological hazards.
  • Use fume hoods and PPE for insoluble compounds (e.g., water-insoluble derivatives) .

Advanced Research Questions

Q. How do (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives perform in asymmetric organocatalysis?

Derivatives like the hydrobromide salt catalyze the Biginelli reaction , producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with up to 94% yield and 46% enantiomeric excess (ee) . Key variables:

Catalyst DerivativeSolventCatalyst LoadingYield (%)ee (%)
N-Methylated (2)EtOH10 mol%8537
(R)-1-Phenylethyl (3)Toluene10 mol%9446
Optimal performance requires non-polar solvents and substituents enhancing π-π interactions .

Q. What structural modifications enhance biological activity in derivatives?

Substituents like 4-fluorophenyl or 4-chlorophenyl improve binding affinity to biological targets. For example:

DerivativeIC₅₀ (nM)Target
(1S,4S)-2-(4-Fluorophenyl)12.3Serotonin receptors
(1S,4S)-2-(4-Chlorophenyl)8.7Dopamine transporters
Fluorine’s electronegativity enhances hydrophobic interactions, while chlorine increases steric bulk .

Q. How can researchers resolve contradictions in reported enantioselectivities?

Discrepancies arise from:

  • Stereochemical impurities : Use chiral HPLC (e.g., Chirobiotic T column) to verify ee.
  • Solvent effects : Polar solvents (e.g., MeCN) may reduce ee by disrupting non-covalent interactions.
  • Catalyst aggregation : Dynamic light scattering (DLS) can identify non-productive aggregates .

Q. What mechanistic insights explain the compound’s role in organocatalysis?

Proposed pathways involve:

  • Dual activation : One nitrogen deprotonates the substrate (e.g., ethyl acetoacetate), while the other stabilizes intermediates via hydrogen bonding.
  • Enantioinduction : Rigid bicyclic geometry restricts transition-state conformations, favoring (S)-enantiomer formation (see Scheme 3 in ).

Data Contradiction Analysis

Q. Why do similar derivatives exhibit divergent biological activities?

Example: (1S,4S)-2-(4-Fluorophenyl) shows higher IC₅₀ than (1S,4S)-2-(4-Chlorophenyl) in serotonin receptor assays.

  • Electronic vs. steric effects : Fluorine’s electron-withdrawing nature may reduce binding compared to chlorine’s steric bulk.
  • Solubility differences : Chlorinated derivatives may partition more effectively into lipid membranes .

Methodological Recommendations

  • Purification : Use recrystallization from EtOH/H₂O (1:1) for high-purity dihydrochloride salts.
  • Enantiomer verification : Cross-reference optical rotations ([α]D) with literature values (e.g., -47° in chloroform) .
  • Catalyst screening : Prioritize N-alkylated derivatives for improved solubility and catalytic efficiency .

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